N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide

Description

Properties

IUPAC Name |

N-[2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S/c1-4-5-9-18(24)21-17-10-13(2)22-23(17)19-20-16(12-26-19)14-7-6-8-15(11-14)25-3/h6-8,10-12H,4-5,9H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQBSVFKINRKSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC(=CC=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Compounds with similar thiazole structures have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. The interaction of these compounds with their targets often leads to changes in cellular processes, but the specifics depend on the exact nature of the target and the compound.

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways, depending on their specific structure and target. The downstream effects of these interactions can vary widely and may include alterations in cell signaling, gene expression, and metabolic processes.

Result of Action

Thiazole derivatives have been associated with a range of effects at the molecular and cellular level, depending on their specific targets and mode of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound These factors can include pH, temperature, presence of other molecules, and specific characteristics of the biological environment

Biological Activity

N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

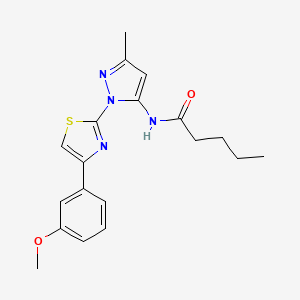

Chemical Structure

The compound can be structurally represented as follows:

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole and pyrazole derivatives. For instance, various derivatives were synthesized and tested against both Gram-positive and Gram-negative bacteria. The results indicated significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Pyrazole-Thiazole Derivatives

| Compound | Bacteria Tested | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|---|

| 10a | E. coli | 12 | 125 |

| 10b | S. aureus | 15 | 62.5 |

| 10c | P. mirabilis | 10 | 250 |

| 10d | B. subtilis | 14 | 125 |

These findings suggest that compounds with the methoxyphenyl group exhibit enhanced antimicrobial properties, making them potential candidates for further development in antibiotic therapies .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. In vitro studies demonstrated cytotoxic effects against prostate cancer (PC-3), lung cancer (NCI-H460), and cervical cancer (HeLa) cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 | 45.67 |

| NCI-H460 | 38.21 |

| HeLa | 42.50 |

These results indicate that the compound exhibits significant cytotoxicity comparable to established chemotherapeutic agents like etoposide .

3. Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, derivatives of this compound have shown promising anti-inflammatory effects. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

- Case Study on Antimicrobial Efficacy : A study involving the application of the compound in wound infections showed a reduction in microbial load and improved healing rates compared to standard treatments.

- Case Study on Cancer Treatment : Clinical trials assessing the use of pyrazole-thiazole derivatives in combination with existing chemotherapy regimens have reported enhanced efficacy and reduced side effects, indicating a synergistic effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole and Aryl Moieties

Compounds 92, 93, and 94

Three closely related compounds (92–94) from share the thiazol-2-yl scaffold and 3-methoxybenzoyl substituents but differ in other groups:

- Compound 92 : Features a methylthio group at position 4 of the thiazole.

- Compound 93 : Substituted with a 4-chlorophenyl group.

- Compound 94 : Includes a pyridin-3-yl group.

Key Comparisons :

- Synthetic Yields : Compound 94 exhibits the highest yield (25%), while 93 has the lowest (16%), indicating substituent-dependent reactivity during cyclopropanecarboxylic acid coupling .

- Structural Impact : The 4-chlorophenyl group in 93 may enhance lipophilicity and membrane penetration, whereas the pyridinyl group in 94 could improve solubility or metal-binding capacity.

Urea Derivatives (9l and 9m)

From , urea-linked compounds 9l and 9m incorporate a thiazol-2-yl-phenyl core with piperazine extensions:

- Compound 9l : 3-Methoxyphenyl substituent (yield: 78.9%, MW: 424.3).

- Compound 9m : 3,5-Bis(trifluoromethyl)phenyl group (yield: 79.6%, MW: 530.2).

Key Comparisons :

- Higher yields (~79%) compared to compounds 92–94 suggest more optimized synthetic routes.

Comparative Syntheses

Physicochemical and Pharmacological Insights

Lipophilicity and Solubility

- The 3-methoxyphenyl group in the target compound and 9l enhances lipophilicity, favoring membrane permeation.

Bioactivity Context

- Piperazine-containing derivatives (e.g., 9l/9m) often target neurological or inflammatory pathways due to their amine functionality .

Q & A

Q. What are the common synthetic strategies for preparing N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide?

The synthesis typically involves multi-step heterocyclic chemistry. A key approach includes:

- Cyclocondensation : Reacting 3-methoxyphenylthiazole precursors with substituted pyrazole intermediates under reflux conditions (e.g., methanol/H₂SO₄, 4 hours) .

- Amide coupling : Introducing the pentanamide moiety via nucleophilic acyl substitution, often using activated esters or coupling agents like DCC/DMAP .

- Purification : Normal-phase chromatography (e.g., gradients of dichloromethane/ethyl acetate/methanol) and recrystallization (ethanol/water) are critical for isolating high-purity products .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Assign peaks to confirm regiochemistry, such as distinguishing pyrazole C-3 methyl (δ ~2.4 ppm) and thiazole aromatic protons (δ ~7.3–7.5 ppm) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- HPLC : Assess purity (>95%) using C18 columns and UV detection at 254 nm .

Q. How is the biological activity of this compound initially evaluated?

- In vitro assays : Screen against enzyme targets (e.g., kinases, proteases) or cell lines (cancer, immune) using dose-response curves (IC₅₀/EC₅₀ determination) .

- Target identification : Use pull-down assays or fluorescence polarization to study binding to proteins like WDR5 .

Advanced Research Questions

Q. How can synthetic yields be optimized for intermediates with low solubility?

- Solvent selection : Replace methanol with DMF or THF for polar intermediates .

- Catalyst tuning : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura couplings involving hindered boronic acids .

- Byproduct mitigation : Employ scavenger resins (e.g., QuadraSil™) during amide coupling to remove excess reagents .

Q. What strategies resolve contradictions in biological activity data across assays?

- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .

- Metabolic stability testing : Rule out false negatives caused by rapid degradation in cell-based systems (e.g., liver microsome assays) .

Q. How can computational modeling guide SAR studies for this compound?

- Docking simulations : Use Schrödinger Suite or AutoDock to predict binding poses in targets like CB2 receptors .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives .

Q. What analytical methods identify and quantify reaction byproducts?

- LC-MS/MS : Detect trace impurities (e.g., de-methylated analogs) with MRM transitions .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from regioisomeric byproducts .

Q. How are safety and handling protocols established for this compound?

- Toxicity screening : Follow OECD guidelines for acute toxicity (e.g., zebrafish embryo assays) .

- Exposure limits : Refer to GBZ 2.1-2007 for workplace air quality standards, using fume hoods and PPE .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Yields

| Step | Reaction Type | Conditions | Yield (%) | Ref |

|---|---|---|---|---|

| 1 | Thiazole formation | Reflux (MeOH/H₂SO₄, 4h) | 65 | |

| 2 | Amide coupling | DCM, DCC, 0°C → RT | 41–44 | |

| 3 | Purification | Normal-phase chromatography | 85–90 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.